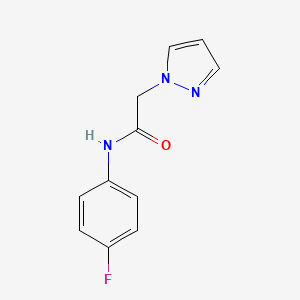
2-(2-Ethylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Ethylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone is a chemical compound that has gained significant attention in scientific research due to its diverse applications. It is a heterocyclic compound that contains a pyrrolidine and benzimidazole ring. This compound is of interest to researchers due to its unique properties, including its ability to interact with biological systems.
Mécanisme D'action
The mechanism of action of 2-(2-Ethylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone is not fully understood. However, it is believed to interact with biological systems through various mechanisms, including the modulation of enzyme activity and the inhibition of receptor signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-Ethylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone can have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are associated with various diseases, including cancer and neurodegenerative disorders. This compound has also been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(2-Ethylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone in lab experiments is its ability to interact with various biological targets, making it a versatile compound for studying biological systems. However, one limitation of using this compound is its potential toxicity, which can vary depending on the concentration and duration of exposure.
Orientations Futures
There are several future directions for research on 2-(2-Ethylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Another direction is to study its mechanism of action in more detail to better understand how it interacts with biological systems. Additionally, research could focus on developing new synthesis methods for this compound to improve its yield and purity.
Méthodes De Synthèse
The synthesis of 2-(2-Ethylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone involves a multi-step process. The first step involves the reaction of 2-ethylbenzimidazole with ethyl acetoacetate in the presence of a base to form the corresponding enolate. The enolate then undergoes a Michael addition reaction with an α,β-unsaturated ketone to form the final product.
Applications De Recherche Scientifique
2-(2-Ethylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone has been extensively studied for its potential applications in scientific research. It has been shown to have various biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Research has also shown that this compound can interact with various biological targets, including enzymes, receptors, and DNA.
Propriétés
IUPAC Name |
2-(2-ethylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-2-14-16-12-7-3-4-8-13(12)18(14)11-15(19)17-9-5-6-10-17/h3-4,7-8H,2,5-6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAOLHQDNDMAQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cycloheptyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7460259.png)
![2-Methyl-1-[4-(5-nitropyridin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7460261.png)




![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-2-pyrrolidinone](/img/structure/B7460314.png)
![N-[3-(aminomethyl)phenyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7460318.png)
![2-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)ethan-1-ol](/img/structure/B7460323.png)

![Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate](/img/structure/B7460329.png)
